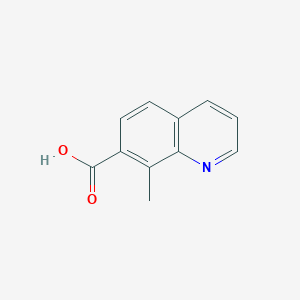

8-Methylquinoline-7-carboxylic acid

Description

8-Methylquinoline-7-carboxylic acid (CAS: 20478-99-0) is a quinoline derivative characterized by a methyl group at the 8-position and a carboxylic acid moiety at the 7-position of the heterocyclic ring . This compound serves as a critical building block in medicinal and agrochemical research due to its structural versatility. For instance, it has been utilized in synthesizing hybrid derivatives targeting bacterial infections and photosynthesis inhibition .

Propriétés

Numéro CAS |

204782-99-0 |

|---|---|

Formule moléculaire |

C11H9NO2 |

Poids moléculaire |

187.19 g/mol |

Nom IUPAC |

8-methylquinoline-7-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-9(11(13)14)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3,(H,13,14) |

Clé InChI |

NBITZNUMCXMLHB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1N=CC=C2)C(=O)O |

SMILES canonique |

CC1=C(C=CC2=C1N=CC=C2)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Quinoline Derivatives

Key Observations:

- Substituent Effects: Methyl vs. Chloro: The methyl group in 8-Methylquinoline-7-carboxylic acid enhances lipophilicity compared to chlorine-substituted analogs like Quinmerac, which may improve membrane permeability in antibacterial applications . Hydroxyl vs.

Physicochemical Properties

Table 2: Physicochemical Properties

- Melting Points: Oxolinic acid exhibits a high melting point (314°C) due to its rigid dioxolo ring, whereas 8-Methylquinoline-7-carboxylic acid likely has a lower melting point owing to less structural rigidity .

- Solubility : Chlorinated derivatives (e.g., Quinmerac) show reduced aqueous solubility compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.